[(1-propyl-1H-pyrazol-3-yl)methyl]amine
Description
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a secondary amine characterized by a pyrazole ring substituted with a propyl group at the N1 position and a methylamine moiety at the C3 position. This compound is listed as a high-purity secondary amine supplied by CymitQuimica, highlighting its relevance in organic synthesis for pharmaceuticals, agrochemicals, and dyes . Secondary amines like this are pivotal due to their nucleophilic reactivity and ability to participate in diverse chemical transformations, such as alkylation, acylation, and coordination chemistry.
Properties
IUPAC Name |
(1-propylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZHWVYVNNIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following pyrazole-derived amines share structural similarities but differ in substituents, which influence their physicochemical and functional properties:
Key Differences and Implications
Substituent Effects on Polarity: The propyl group in the target compound increases lipophilicity (logP), favoring membrane permeability in drug design. In contrast, pyridinyl substituents (e.g., in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) enhance polarity, improving aqueous solubility .
Amine Reactivity: Secondary amines like this compound are less basic than primary amines but more reactive than tertiary amines, enabling selective alkylation or acylation. Tertiary amines (e.g., methyl diethanol amine in CO2 capture studies) exhibit lower reactivity with CO2 compared to secondary amines, as seen in MDEA-based adsorbents .
Synthetic Routes :
CO2 Adsorption Context (Indirect Relevance)
MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO2/g capacity via chemisorption, highlighting the importance of amine-CO2 interactions . The target compound’s secondary amine group could theoretically participate in similar mechanisms.
Pharmaceutical and Industrial Potential
- Drug Development : Pyrazole amines are prevalent in kinase inhibitors and antiviral agents. The propyl group’s lipophilicity may enhance blood-brain barrier penetration, whereas pyridinyl groups improve target binding .
Q & A
Q. What are the established synthetic routes for [(1-propyl-1H-pyrazol-3-yl)methyl]amine, and how can purity be optimized?
Methodological Answer : The compound can be synthesized via a multi-step process:
Core Formation : Condensation of 1-propylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring .
Functionalization : Introduction of the methylamine group via reductive amination or nucleophilic substitution. For example, reacting 3-(chloromethyl)-1-propyl-1H-pyrazole with ammonia under controlled pH (7–9) in ethanol at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor by TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and methylamine group (δ 2.8–3.2 ppm) .
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) confirm functional groups .
- X-ray Crystallography : For absolute configuration, use SHELX programs (e.g., SHELXL) to refine single-crystal data. Pyrazole ring planarity and bond angles validate geometry .
Advanced Research Questions
Q. How does the propyl substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer : The propyl group enhances steric hindrance, reducing reaction rates at the pyrazole 3-position. Comparative studies with methyl or phenyl analogs show:
Q. How can contradictory data in reaction yields under varying solvent systems be resolved?
Methodological Answer : Contradictions often arise from solvent polarity and coordination effects:
- Case Study : In CO₂ adsorption (analogous amine systems), polar solvents (water) improve amine accessibility, increasing reactivity, while non-polar solvents reduce diffusion rates .
- Resolution : Use a Design of Experiments (DoE) approach to model solvent polarity (measured by ET₃₀), temperature, and reagent ratios. Validate with HPLC-MS to track byproducts .
Q. What strategies enhance bioavailability based on structural analogs?
Methodological Answer :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to improve membrane permeability. LogP optimization via HPLC-derived retention times .
- Pro-drug Approaches : Acetylate the methylamine group to increase solubility. Hydrolyze in vivo via esterases, as demonstrated in pyrazole-based anti-inflammatory agents .
- Biological Testing : Use Caco-2 cell monolayers to assess permeability and metabolic stability (e.g., t½ > 2 hours for oral bioavailability) .
Q. How can this compound be optimized for CO₂ capture applications?
Methodological Answer :
- Amine Functionalization : Impregnate onto mesoporous carbon (MC) via wet impregnation. Use 30–50 wt.% amine loading to balance pore filling and active site density .
- Performance Metrics : Measure CO₂ adsorption capacity (mmol/g) at 5 psi and 25°C. aMDEA-MC analogs achieve 2.63 mmol/g, outperforming unmodified MC by 64% .
- Characterization : BET surface area (post-impregnation reduction by ~43%) and FTIR (C-N stretch at 1031 cm⁻¹) confirm successful functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
